4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid
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Overview
Description
4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.318 g/mol . It is known for its unique structure, which includes a dimethylamino group attached to a benzylidene moiety, linked to an amino benzoic acid. This compound is often used in early discovery research due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the benzylidene linkage.
4-(Dimethylamino)benzaldehyde: Contains the dimethylamino group and benzylidene moiety but lacks the amino benzoic acid component.
Uniqueness
4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(6-8-14)16(19)20/h3-11H,1-2H3,(H,19,20) |
InChI Key |
SLMCOWGSIBTSAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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